molecular formula C9H10Br2O B14113264 2,6-Dibromo-3,4,5-trimethylphenol

2,6-Dibromo-3,4,5-trimethylphenol

Cat. No.: B14113264
M. Wt: 293.98 g/mol
InChI Key: UIKWFTVJRRTFNL-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,4,5-trimethylphenol is an organic compound with the molecular formula C9H10Br2O It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine atoms, and the hydrogen atoms at positions 3, 4, and 5 are replaced by methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,4,5-trimethylphenol typically involves the bromination of 3,4,5-trimethylphenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 6 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,4,5-trimethylphenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenol derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include 2,6-dihydroxy-3,4,5-trimethylphenol and 2,6-diamino-3,4,5-trimethylphenol.

    Oxidation Reactions: Products include 2,6-dibromo-3,4,5-trimethylbenzoic acid and 2,6-dibromo-3,4,5-trimethylbenzaldehyde.

    Reduction Reactions: Products include 3,4,5-trimethylphenol.

Scientific Research Applications

2,6-Dibromo-3,4,5-trimethylphenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various brominated compounds.

    Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,4,5-trimethylphenol involves its interaction with various molecular targets. The bromine atoms and methyl groups on the phenol ring influence its reactivity and binding affinity to biological molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

2,6-Dibromo-3,4,5-trimethylphenol can be compared with other brominated phenols such as 2,6-dibromophenol and 3,4,5-tribromophenol. These compounds share similar structural features but differ in the number and position of bromine atoms and methyl groups. The unique substitution pattern of this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

List of Similar Compounds

  • 2,6-Dibromophenol
  • 3,4,5-Tribromophenol
  • 2,4,6-Tribromophenol
  • 2,3,5-Trimethylphenol

Properties

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

IUPAC Name

2,6-dibromo-3,4,5-trimethylphenol

InChI

InChI=1S/C9H10Br2O/c1-4-5(2)7(10)9(12)8(11)6(4)3/h12H,1-3H3

InChI Key

UIKWFTVJRRTFNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)Br)O)Br)C

Origin of Product

United States

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